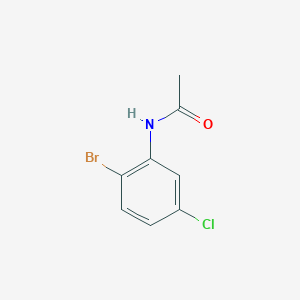

N-(2-Bromo-5-chlorophenyl)acetamide

Descripción general

Descripción

N-(2-Bromo-5-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-Bromo-5-chlorophenyl)acetamide can be synthesized through several methods. One common approach involves the acylation of 2-bromo-5-chloroaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the process. The product is then subjected to purification steps, including filtration, washing, and drying, to obtain the final compound in high purity.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the ortho position is highly susceptible to nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect and steric accessibility.

Nucleophilic Aromatic Substitution

- Reagents/Conditions : Amines, sodium hydride (NaH), tetrahydrofuran (THF), or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

- Mechanism : The bromine is displaced by nucleophiles (e.g., amines), forming substituted aniline derivatives.

Example :

Reaction with phenethylamine in DMF/K₂CO₃ yields N-(2-amino-5-chlorophenyl)acetamide derivatives .

| Reagent | Solvent | Base | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenethylamine | DMF | K₂CO₃ | N-(2-amino-5-chlorophenyl)acetamide | 77% | |

| Imidazole | THF | NaH | Imidazole-substituted acetamide | 68–73% |

Metal-Catalyzed Coupling

Bromine can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, though direct examples for this compound are not explicitly documented in the provided sources.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding aniline and acetic acid.

- Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, producing 2-bromo-5-chloroaniline.

- Basic Hydrolysis : NaOH in ethanol/water facilitates hydrolysis to the same aniline derivative.

Reaction Pathway :

Oxidation and Reduction

- Oxidation : The acetamide group can be oxidized to an N-oxide using agents like m-chloroperbenzoic acid (mCPBA).

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a secondary amine.

Biological Activity and Functionalization

While not a direct chemical reaction, the compound serves as a precursor in drug discovery. For example:

- Condensation with thiourea derivatives generates thiazolidinones with antimicrobial activity .

- Functionalization at the bromine position enhances binding to biological targets (e.g., HO-1 inhibition) .

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Product | Key Observations | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl, reflux | 2-Bromo-5-chloroaniline | Complete conversion in 4 h | |

| Basic Hydrolysis | NaOH, ethanol/water | 2-Bromo-5-chloroaniline | Requires prolonged heating |

Mechanistic Insights

- Steric and Electronic Effects : The electron-withdrawing chlorine at position 5 deactivates the ring but directs substitution to the bromine at position 2 due to its lower activation energy for displacement .

- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, improving substitution yields .

Aplicaciones Científicas De Investigación

N-(2-Bromo-5-chlorophenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2-Bromo-5-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-Bromo-4-chlorophenyl)acetamide

- N-(2-Bromo-3-chlorophenyl)acetamide

- N-(2-Bromo-5-fluorophenyl)acetamide

Uniqueness

N-(2-Bromo-5-chlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.

Actividad Biológica

N-(2-Bromo-5-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern on the phenyl ring, which influences its chemical reactivity and biological interactions. The presence of bromine and chlorine atoms enhances its binding affinity towards various biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, which may contribute to its antimicrobial and anticancer properties. The compound's ability to inhibit specific enzymes or receptors is crucial for its therapeutic potential .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In a series of tests against several bacterial strains, the compound showed moderate to high antibacterial activity:

| Compound | Bacterial Strain | Disk Inhibition Zone (mm) |

|---|---|---|

| 5a | Acinetobacter baumannii | 24.0 |

| 5b | Pseudomonas aeruginosa | 32.0 |

| 5c | Staphylococcus aureus | 16.3 |

| 5d | Staphylococcus aureus | 20.5 |

These results indicate that derivatives of this compound could be developed into effective antibacterial agents, especially in the context of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have assessed its efficacy against various cancer cell lines, revealing promising results:

These findings suggest that this compound may act as a potent inhibitor in multiple cancer types, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives of this compound highlighted its potential as an inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and inflammation . The study reported that specific derivatives exhibited significant inhibition of HO-1 activity, suggesting a pathway through which this compound may exert its anticancer effects.

Propiedades

IUPAC Name |

N-(2-bromo-5-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYFNGALGIVDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618307 | |

| Record name | N-(2-Bromo-5-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-66-7 | |

| Record name | N-(2-Bromo-5-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.